molecular formula C20H19N5O2 B2877133 2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide CAS No. 1260931-26-7

2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide

Cat. No.: B2877133
CAS No.: 1260931-26-7
M. Wt: 361.405
InChI Key: QWRKSGHVTOERKF-UHFFFAOYSA-N
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Description

2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide is a synthetic triazoloquinoxaline derivative characterized by a propyl substituent at position 1 of the triazoloquinoxaline core and an N-phenylacetamide side chain. The compound’s structure combines a planar heterocyclic system (triazoloquinoxaline) with a lipophilic propyl group and a polar acetamide moiety.

Properties

IUPAC Name

2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c1-2-8-17-22-23-19-20(27)24(15-11-6-7-12-16(15)25(17)19)13-18(26)21-14-9-4-3-5-10-14/h3-7,9-12H,2,8,13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRKSGHVTOERKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide typically involves the following steps:

  • Formation of Triazoloquinoxaline Core: : The initial step involves the preparation of the triazoloquinoxaline core by cyclization of appropriate starting materials, often involving 3-nitroaniline and suitable acylating agents. This step usually requires refluxing the reaction mixture in a solvent like ethanol or acetic acid, followed by purification via recrystallization.

  • Introduction of Propyl Group: : The propyl group is introduced at the 1-position of the triazole ring through a propylation reaction. This step may involve the use of propyl halides under basic conditions, such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

  • Attachment of Phenylacetamide Moiety: : The phenylacetamide moiety is then attached through an acylation reaction involving phenylacetic acid derivatives. Typically, this step involves the use of activating agents such as carbodiimides (e.g., DCC) or acyl chlorides in the presence of a base like triethylamine.

Industrial Production Methods: Industrial-scale production of this compound may involve similar synthetic routes but optimized for larger-scale operations. Continuous flow chemistry, automated synthesis, and high-throughput screening methods could be employed to increase yield and reduce production time. Additionally, advanced purification techniques like high-performance liquid chromatography (HPLC) are used to ensure the compound's purity.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation: : The compound can undergo oxidation reactions, typically affecting the propyl group or the quinoxaline ring. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and oxygen in the presence of catalysts.

  • Reduction: : Reduction reactions may target the oxo group, leading to the formation of hydroxyl derivatives. Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

  • Substitution: : The compound is prone to nucleophilic substitution reactions, especially at the quinoxaline ring. Reagents like halides, amines, and thiols can be employed under basic or acidic conditions to introduce various functional groups.

Major Products Formed:
  • Oxidation: : Hydroxylated or ketone derivatives.

  • Reduction: : Alcohol or amine derivatives.

  • Substitution: : Derivatives with various functional groups like halides, amines, or ethers.

Scientific Research Applications

2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide has found applications in several scientific research fields:

  • Chemistry: : Used as a building block for synthesizing more complex molecules, particularly in the development of novel heterocyclic compounds with potential bioactivity.

  • Biology: : Studied for its potential inhibitory effects on certain enzymes and receptors, making it a candidate for biological assays and enzymatic studies.

  • Medicine: : Investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. It serves as a lead compound for drug design and development.

  • Industry: : Utilized in the development of specialty chemicals and materials, particularly in the fields of coatings, polymers, and dyes.

Mechanism of Action

The mechanism of action of 2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide involves interaction with specific molecular targets:

  • Enzyme Inhibition: : The compound may act as an inhibitor of enzymes such as kinases or proteases by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

  • Receptor Binding: : It can interact with various receptors, modulating their activity. For example, it may act as an antagonist or agonist for G-protein coupled receptors (GPCRs), influencing signal transduction pathways.

  • Pathway Modulation: : By affecting enzymes and receptors, the compound can modulate cellular pathways involved in inflammation, cell proliferation, and apoptosis, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with two analogs from the evidence, focusing on substituent effects and molecular properties.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Triazoloquinoxaline Substituent Acetamide Substituent
2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide (Target) C₂₂H₂₂N₅O₂* ~380.45* 1-propyl N-phenyl
N-(4-Chlorophenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide () C₁₇H₁₂ClN₅O₂ 353.77 None N-(4-chlorophenyl)
N-(3-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide () C₂₃H₂₄N₅O₂* ~394.48* 1-propyl N-(3-methylphenyl)

*Calculated based on structural analysis due to incomplete data in evidence.

Key Structural and Functional Differences

Triazoloquinoxaline Core Modifications The target compound and the analog feature a 1-propyl group, which increases steric bulk and lipophilicity compared to the unsubstituted core in ’s compound. This substitution likely enhances membrane permeability but may reduce solubility in aqueous media .

N-(4-chlorophenyl) (): The electron-withdrawing chloro substituent may improve binding affinity via halogen bonding (e.g., with kinase ATP pockets) but increases molecular weight by ~35 Da compared to the target .

Molecular Weight and Drug-Likeness

  • The target compound (~380.45 g/mol) and analog (~394.48 g/mol) exceed the typical threshold for oral bioavailability (<500 g/mol), suggesting possible formulation challenges. In contrast, ’s compound (353.77 g/mol) aligns closer to Lipinski’s rule of five .

Research Findings and Implications

While the provided evidence lacks explicit pharmacological data, inferences can be drawn from structural trends:

  • ’s compound (4-chlorophenyl variant) may exhibit enhanced target binding due to halogen interactions, as seen in kinase inhibitors like imatinib .
  • The target compound’s propyl group could improve tissue penetration but may require prodrug strategies to address solubility limitations.
  • ’s m-tolyl analog highlights the role of methyl substituents in modulating metabolic stability, a feature critical for lead optimization .

Biological Activity

The compound 2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide is part of a broader class of triazoloquinoxaline derivatives that have garnered interest due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a triazoloquinoxaline scaffold, which is known for its versatility in medicinal chemistry. The synthesis typically involves multi-step reactions that introduce various functional groups to enhance biological activity. For instance, a common synthetic route includes the formation of the triazole ring followed by coupling with phenylacetyl derivatives.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazoloquinoxalines. For example:

  • Cytotoxicity : Compounds derived from the triazoloquinoxaline scaffold have shown significant cytotoxic activities against various cancer cell lines. In one study, derivatives displayed IC50 values in the micromolar range against melanoma (A375) and breast cancer (MDA-MB-231) cells .
  • Mechanisms of Action : The anticancer effects are often attributed to the ability of these compounds to act as DNA intercalators and topoisomerase inhibitors , disrupting cancer cell proliferation .
CompoundCell LineIC50 (nM)Mechanism of Action
16aA3753158Cytotoxicity
16bMDA-MB-2313527Cytotoxicity
17aMDA-MB-231365DNA intercalation

Antimicrobial Activity

In addition to anticancer properties, triazoloquinoxalines have demonstrated antimicrobial activity :

  • Antibacterial and Antifungal Effects : Several derivatives have been reported to exhibit antibacterial and antifungal properties against various pathogens. For instance, compounds have shown efficacy against both Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

Emerging research indicates that some triazoloquinoxaline derivatives may possess neuroprotective properties :

  • Mechanisms : These compounds may modulate neurotransmitter systems and exhibit anti-inflammatory effects in neuronal tissues, suggesting potential applications in treating neurodegenerative diseases .

Case Studies

  • Study on Anticancer Activity : Ezzat et al. synthesized a series of triazoloquinoxaline derivatives and evaluated their anticancer activities against multiple cell lines. They identified specific substitutions that enhanced potency, particularly those affecting DNA binding .
  • Neuroprotective Study : A recent investigation into the neuroprotective effects of triazoloquinoxalines highlighted their ability to reduce oxidative stress in neuronal cells, indicating potential for treating conditions like Alzheimer's disease .

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